(Z)-3-[5-(benzenesulfonyl)furan-2-yl]-N-(1,3-benzothiazol-2-yl)-2-cyanoprop-2-enamide
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Overview
Description
(Z)-3-[5-(benzenesulfonyl)furan-2-yl]-N-(1,3-benzothiazol-2-yl)-2-cyanoprop-2-enamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[5-(benzenesulfonyl)furan-2-yl]-N-(1,3-benzothiazol-2-yl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reactions are carried out under relatively mild conditions using dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[5-(benzenesulfonyl)furan-2-yl]-N-(1,3-benzothiazol-2-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(Z)-3-[5-(benzenesulfonyl)furan-2-yl]-N-(1,3-benzothiazol-2-yl)-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (Z)-3-[5-(benzenesulfonyl)furan-2-yl]-N-(1,3-benzothiazol-2-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)methanesulfonamide
- N-(1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
(Z)-3-[5-(benzenesulfonyl)furan-2-yl]-N-(1,3-benzothiazol-2-yl)-2-cyanoprop-2-enamide is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C21H13N3O4S2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(Z)-3-[5-(benzenesulfonyl)furan-2-yl]-N-(1,3-benzothiazol-2-yl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C21H13N3O4S2/c22-13-14(20(25)24-21-23-17-8-4-5-9-18(17)29-21)12-15-10-11-19(28-15)30(26,27)16-6-2-1-3-7-16/h1-12H,(H,23,24,25)/b14-12- |
InChI Key |
BKQXFACGLTVRGH-OWBHPGMISA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC4=CC=CC=C4S3 |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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